Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide
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Overview
Description
Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide is a quaternary ammonium compound belonging to the pyridinium salts family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the pyridinium ring, along with the amino and cyanophenyl groups, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide typically involves the quaternization of pyridine derivatives. One common method is the reaction of 4-aminopyridine with 4-cyanobenzyl bromide under reflux conditions . The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyanophenyl group can be reduced to form aminophenyl derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and sodium methoxide (NaOCH₃) are employed.
Major Products Formed:
- Oxidation products include nitro derivatives.
- Reduction products include aminophenyl derivatives.
- Substitution reactions yield various substituted pyridinium salts .
Scientific Research Applications
Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide involves its interaction with biological molecules. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pyridinium ring and the amino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide
- Pyridinium, 4-amino-1-[(4-methylphenyl)methyl]-, bromide
- Pyridinium, 4-amino-1-[(4-chlorophenyl)methyl]-, bromide
Comparison: Pyridinium, 4-amino-1-[(4-cyanophenyl)methyl]-, bromide is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties compared to its analogs. This compound exhibits higher reactivity in nucleophilic substitution reactions and has shown promising biological activity in preliminary studies .
Properties
CAS No. |
62455-95-2 |
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Molecular Formula |
C13H12BrN3 |
Molecular Weight |
290.16 g/mol |
IUPAC Name |
4-[(4-aminopyridin-1-ium-1-yl)methyl]benzonitrile;bromide |
InChI |
InChI=1S/C13H11N3.BrH/c14-9-11-1-3-12(4-2-11)10-16-7-5-13(15)6-8-16;/h1-8,15H,10H2;1H |
InChI Key |
GPGZRQAXWIHZMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)N)C#N.[Br-] |
Origin of Product |
United States |
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